molecular formula C16H16N2O B13745455 5-Methoxy-3-(2-pyridin-4-yl-ethyl)-indole

5-Methoxy-3-(2-pyridin-4-yl-ethyl)-indole

Cat. No.: B13745455
M. Wt: 252.31 g/mol
InChI Key: CIUDLDGEXJERKB-UHFFFAOYSA-N
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Description

5-Methoxy-3-(2-pyridin-4-yl-ethyl)-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-pyridin-4-yl-ethyl)-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 4-pyridineethylamine.

    Reaction Conditions: The reaction may involve a condensation reaction under acidic or basic conditions to form the desired indole derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, solvent selection, and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(2-pyridin-4-yl-ethyl)-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-pyridin-4-yl-ethyl)-indole involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: A simpler indole derivative with similar structural features.

    3-(2-Pyridin-4-yl-ethyl)-indole: Another indole derivative with a pyridine moiety.

Uniqueness

5-Methoxy-3-(2-pyridin-4-yl-ethyl)-indole is unique due to the presence of both methoxy and pyridine groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

5-methoxy-3-(2-pyridin-4-ylethyl)-1H-indole

InChI

InChI=1S/C16H16N2O/c1-19-14-4-5-16-15(10-14)13(11-18-16)3-2-12-6-8-17-9-7-12/h4-11,18H,2-3H2,1H3

InChI Key

CIUDLDGEXJERKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCC3=CC=NC=C3

Origin of Product

United States

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